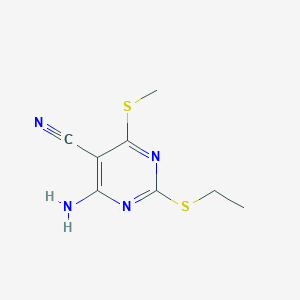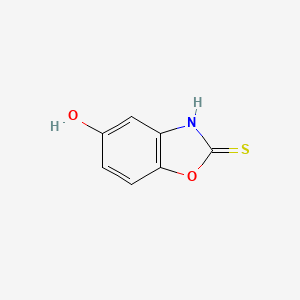![molecular formula C13H18BrNO3 B8702698 tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8702698.png)
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamate functional group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate typically involves the following steps:
Bromination: The starting material, 2-(methyloxy)phenylmethanol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with 1,1-dimethylethyl isocyanate under controlled conditions to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new carbamate derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl {[3-chloro-2-(methyloxy)phenyl]methyl}carbamate
- 1,1-Dimethylethyl {[3-fluoro-2-(methyloxy)phenyl]methyl}carbamate
- 1,1-Dimethylethyl {[3-iodo-2-(methyloxy)phenyl]methyl}carbamate
Uniqueness
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for research and development in various fields.
Properties
Molecular Formula |
C13H18BrNO3 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-6-5-7-10(14)11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
QMWZLBUQYGISNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
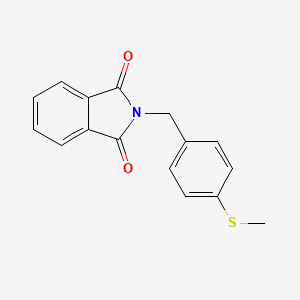
![Methyl 4-{[2-(methylamino)ethyl]amino}benzoate](/img/structure/B8702643.png)
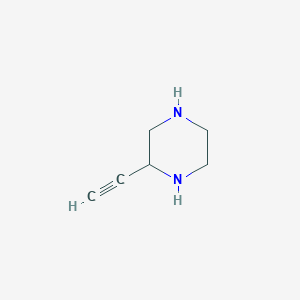
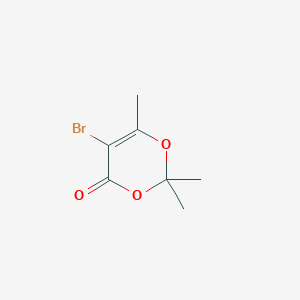
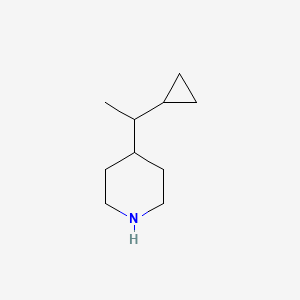
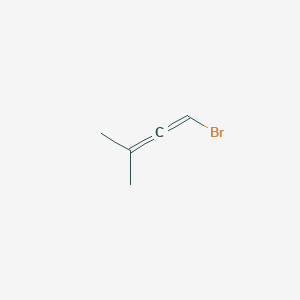
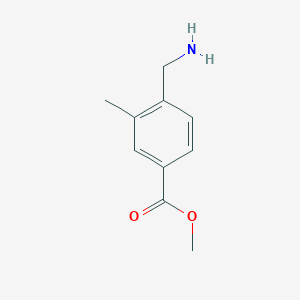
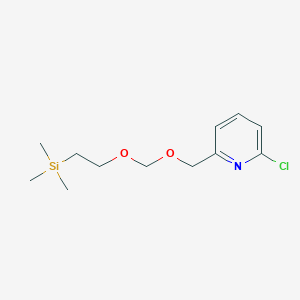
![6-Chloro-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8702684.png)
